molecular formula C8H12ClN B106856 (-)-alpha-Methylbenzylamine, hydrochloride CAS No. 17279-30-0

(-)-alpha-Methylbenzylamine, hydrochloride

Cat. No. B106856
CAS RN: 17279-30-0
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-FJXQXJEOSA-N
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Description

Alpha-Methylbenzylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Hydrochloride, on the other hand, is an acid salt resulting from the reaction of hydrochloric acid with an organic base . It’s commonly used to improve the water solubility of amines .


Molecular Structure Analysis

The molecular structure of a compound like “(-)-alpha-Methylbenzylamine, hydrochloride” would likely involve the nitrogen atom of the amine forming a bond with a hydrogen atom from the hydrochloric acid, resulting in a positively charged ammonium ion and a negatively charged chloride ion .


Chemical Reactions Analysis

Amines, such as alpha-Methylbenzylamine, can undergo a variety of reactions, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-alpha-Methylbenzylamine, hydrochloride” would depend on the specific arrangement of atoms and the presence of functional groups in the molecule .

Scientific Research Applications

1. Synthesis of β-Amino Acids

  • Application : It is used in the synthesis of enantiomerically pure beta2-amino acids, which are crucial for beta-peptide synthesis (Lee, Park, Kim, & Gellman, 2003).
  • Methodology : This involves Michael addition of a chiral hydroxylamine derived from (-)-alpha-methylbenzylamine to an alpha-alkylacrylate, followed by cyclization.

2. Chiral Derivatizing Agent

3. Chiral Auxiliary in Cyclic Amides

  • Application : Studied for its role in the stabilization of cyclic amides through intramolecular C-H···O hydrogen bonding (Sandoval‐Lira et al., 2015).

4. Enantioseparation in Chromatography

  • Application : Utilized in high-speed countercurrent chromatography for the separation of enantiomers (Cai, Yan, Zi, & Yuan, 2007).

5. Optical Rotation Studies

  • Application : Investigated for its optical rotation properties in various solvents, important for understanding molecular interactions and stereochemistry (Fischer, Compton, & Pagni, 2006).

6. Dynamic Kinetic Resolution

Safety And Hazards

Hydrochloric acid, one of the components of “(-)-alpha-Methylbenzylamine, hydrochloride”, is corrosive and can cause damage such as chemical burns upon contact .

Future Directions

The future directions would depend on the specific applications of “(-)-alpha-Methylbenzylamine, hydrochloride”. For instance, if it’s used in drug development, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(1S)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGSOZIZRABBU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938208
Record name 1-Phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-alpha-Methylbenzylamine, hydrochloride

CAS RN

17279-30-0
Record name (-)-1-Phenylethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17279-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, .alpha.-methyl-, hydrochloride (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride

Citations

For This Compound
3
Citations
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com
IC Log10 - researchgate.net
Suppl. Table 2 Page 1 Sample ID Sample Name 3D7 7G8 D10 Dd2 GB4 HB3 W2 3D7 7G8 D10 Dd2 GB4 HB3 W2 NCGC00094302-01 Quinidine sulfate -7.6 -7.4 -7.7 -6.8 -7.6 -7.4 -7.2 …
Number of citations: 0 www.researchgate.net
數井美穂 - 2017
Number of citations: 4

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